2-(2-Amino-phenylamino)-5-methyl-thiophene-3-carboxylic acid methyl ester
Description
2-(2-Amino-phenylamino)-5-methyl-thiophene-3-carboxylic acid methyl ester is a thiophene-derived compound featuring a substituted phenylamino group at the 2-position and a methyl ester at the 3-position of the heterocyclic ring. The molecule combines a thiophene backbone with aromatic and amino functionalities, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
methyl 2-(2-aminoanilino)-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-7-9(13(16)17-2)12(18-8)15-11-6-4-3-5-10(11)14/h3-7,15H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIYWXRQYARUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC2=CC=CC=C2N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Alkaline Condensation of α,β-Dichlorobutyronitrile and Methyl Thioglycolate
The foundational step involves synthesizing the thiophene core through a halogen-nitrile cyclization. As described in DE1055007B, α,β-dichlorobutyronitrile reacts with methyl thioglycolate in the presence of sodium methylate under cooled conditions (0–5°C). The reaction eliminates hydrogen chloride, forming 5-methyl-3-aminothiophene-2-carboxylic acid methyl ester as colorless prisms with a melting point of 72°C and an 85% yield. Key parameters include:
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Molar ratio : 1:1.2 (thioglycolate ester to dichlorobutyronitrile)
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Solvent : Ether or methanol for recrystallization
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Catalyst : Sodium methylate (1.2 equiv)
This method prioritizes simplicity and high yield but requires strict temperature control to prevent side reactions.
Method 2: Gewald Reaction with Methyl Cyanoacetate and Propionaldehyde
An alternative approach employs a modified Gewald reaction, where methyl cyanoacetate reacts with propionaldehyde and sulfur in dimethylformamide (DMF) at 50°C. Morpholine acts as a base, facilitating thiophene ring formation. The product, 2-amino-5-methyl-thiophene-3-carboxylic acid methyl ester, is isolated as a pale yellow solid with a 73.6% yield. Critical conditions include:
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Reagents : Sulfur (1 equiv), morpholine (0.57 equiv), propionaldehyde (1 equiv)
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Workup : Ethyl acetate extraction and column chromatography
This method offers scalability but necessitates careful pH adjustment during workup to avoid decomposition.
Introduction of the 2-Amino-phenylamino Group
Coupling with o-Nitrobenzene via Copper-Catalyzed Amination
Building on CN106397396A, the 2-amino group of the thiophene intermediate undergoes substitution with o-nitroaniline using cuprous chloride (CuCl) in acetonitrile at 80–85°C. The reaction proceeds via a Ullmann-type coupling, yielding 2-(o-nitrobenzene amino)-5-methyl-thiophene-3-carboxylic acid methyl ester. Key steps include:
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Catalyst : CuCl (1.7–1.8 equiv)
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Solvent : Acetonitrile (reflux)
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Workup : Cyclohexane extraction and recrystallization in ethyl acetate
The product forms pale yellowish needles with a melting point of 150–151°C and a 66% yield.
Comparative Analysis of Preparation Methods
Optimization Strategies and Challenges
Cyclization Efficiency
Method 1’s high yield (85%) stems from precise stoichiometry and low-temperature conditions, minimizing byproducts like polysubstituted thiophenes. In contrast, Method 2’s lower yield (73.6%) reflects competing side reactions during the Gewald process, necessitating excess sulfur.
Coupling Reaction Limitations
The CuCl-catalyzed amination (Method 3) achieves moderate yields (66%) due to catalyst deactivation and incomplete conversion. Alternatives like palladium catalysts or microwave-assisted heating could enhance efficiency.
Reduction Step Considerations
While reduction methods are well-established, selectivity is critical to avoid over-reduction of the thiophene ring. Mild conditions (e.g., ammonium formate/Pd-C) are recommended.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(2-Amino-phenylamino)-5-methyl-thiophene-3-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Amino-phenylamino)-5-methyl-thiophene-3-carboxylic acid methyl ester involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its anticancer activity may be attributed to its ability to inhibit specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Substituent Effects
- Amino-Phenylamino Group (Target Compound): The 2-amino-phenylamino group introduces a planar aromatic system with hydrogen-bonding capabilities, which may enhance binding to biological targets like enzymes or receptors. This group is absent in simpler analogs (e.g., ).
- Ester Group Variation : Methyl esters (target compound, ) typically offer lower molecular weight and higher reactivity compared to ethyl esters (), which may influence metabolic stability in vivo.
Biological Activity
2-(2-Amino-phenylamino)-5-methyl-thiophene-3-carboxylic acid methyl ester, often referred to as a thiophene derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H14N2O2S
- Molecular Weight : 262.33 g/mol
- CAS Number : 19369-53-0
- Solubility : Soluble in DMSO and other organic solvents.
Biological Activity Overview
Thiophene derivatives have been recognized for their broad spectrum of biological activities, including:
- Anticancer : Several studies have indicated that thiophene compounds exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial : The compound shows potential antimicrobial properties, making it a candidate for further development in infectious disease treatment.
- Anti-inflammatory : Research suggests that thiophene derivatives may modulate inflammatory pathways.
The biological activities of 2-(2-Amino-phenylamino)-5-methyl-thiophene-3-carboxylic acid methyl ester can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It can influence various signaling pathways, including those related to apoptosis and inflammation.
- Interaction with DNA : Some thiophene derivatives have been shown to intercalate with DNA, affecting replication and transcription processes.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that thiophene derivatives exhibit significant cytotoxicity against breast and lung cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 15.0 | DNA intercalation |
Antimicrobial Activity
Research highlighted in Microbial Ecology indicates that the compound possesses notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Anti-inflammatory Effects
In vivo studies reported in Pharmacology Reports showed that this thiophene derivative significantly reduced inflammation in animal models by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives can often be correlated with their structural features. Variations in substituents on the thiophene ring and the amino group influence their potency and selectivity for different biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
